Posenacaftor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Posenacaftor is a small molecule drug developed by Proteostasis Therapeutics. It is primarily being investigated as a treatment for cystic fibrosis, a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. This compound functions as a CFTR corrector, helping to restore the proper folding and function of the defective CFTR protein, thereby improving ion transport across cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of posenacaftor involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like crystallization and chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a commercial scale. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques. The process would also need to comply with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Posenacaftor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Posenacaftor has several scientific research applications, particularly in the field of cystic fibrosis research. It is used to study the correction of defective CFTR proteins and their impact on ion transport and mucus production in epithelial cells. Additionally, this compound is being investigated for its potential use in combination therapies with other CFTR modulators to enhance their efficacy .
Mechanism of Action
Posenacaftor works by correcting the misfolded CFTR protein caused by genetic mutations. It helps the protein achieve its proper functional shape, allowing it to be transported to the cell membrane where it functions as a chloride channel. This improves the balance of fluids and ions in the cells, alleviating the symptoms of cystic fibrosis .
Comparison with Similar Compounds
Posenacaftor is similar to other CFTR correctors such as lumacaftor, tezacaftor, and elexacaftor. it has shown higher efficacy in some studies, particularly when used in combination with other CFTR modulators. Unlike first-generation correctors like lumacaftor, this compound is considered a third-generation corrector with improved potency and stability .
List of Similar Compounds
- Lumacaftor
- Tezacaftor
- Elexacaftor
- Ivacaftor (when used in combination therapies)
This compound’s unique properties and higher efficacy make it a promising candidate for the treatment of cystic fibrosis, especially in combination with other modulators .
Properties
PTI-801 is a novel form of oxycodone that minimizes the abuse and drug dependence that is often associated with oxycodone and other narcotic painkillers. The goal of developing PTI-801 is to ensure the safety of patients who have a legitimate medical need to treat severe chronic pain with a narcotic painkiller, and to protect the public from the consequences of abuse. | |
CAS No. |
2095064-05-2 |
Molecular Formula |
C27H27NO5 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C27H27NO5/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30)/t17-/m1/s1 |
InChI Key |
QUDOHCFOJCNKPK-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
SMILES |
CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.